molecular formula C45H20N2O13 B15014566 2,6-bis{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-bis{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B15014566
M. Wt: 796.6 g/mol
InChI Key: YLDWSYAZBNDAPW-UHFFFAOYSA-N
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Description

4-BENZOYL-2,6-BIS({4-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 4-BENZOYL-2,6-BIS({4-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the use of palladium-catalyzed coupling reactions, such as the Suzuki or Heck reactions, to form the complex aromatic structure. Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

4-BENZOYL-2,6-BIS({4-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-BENZOYL-2,6-BIS({4-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar compounds to 4-BENZOYL-2,6-BIS({4-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE include other aromatic compounds with similar functional groups and structural motifs. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples of similar compounds include:

Properties

Molecular Formula

C45H20N2O13

Molecular Weight

796.6 g/mol

IUPAC Name

8-benzoyl-2,6-bis[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C45H20N2O13/c48-37(21-4-2-1-3-5-21)36-34-32(38(49)46(40(34)51)22-6-10-24(11-7-22)57-26-14-16-28-30(18-26)44(55)59-42(28)53)20-33-35(36)41(52)47(39(33)50)23-8-12-25(13-9-23)58-27-15-17-29-31(19-27)45(56)60-43(29)54/h1-20H

InChI Key

YLDWSYAZBNDAPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C(=CC4=C2C(=O)N(C4=O)C5=CC=C(C=C5)OC6=CC7=C(C=C6)C(=O)OC7=O)C(=O)N(C3=O)C8=CC=C(C=C8)OC9=CC1=C(C=C9)C(=O)OC1=O

Origin of Product

United States

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